N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide
Description
N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazole and pyrazole derivatives, which are known for their diverse biological and chemical properties
Properties
IUPAC Name |
N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2S/c1-8-6-13-18(3)12(8)21(19,20)14-7-10-15-16-11(17(10)2)9-4-5-9/h6,9,14H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXVWOMHZIJDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)S(=O)(=O)NCC2=NN=C(N2C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Click Chemistry: Utilizing azide-alkyne cycloaddition reactions to form the triazole ring.
Amidation Reactions: Converting carboxylic acids to amides using reagents like carbonyldiimidazole (CDI).
Sulfonation: Introducing the sulfonamide group through sulfonation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to simpler forms.
Substitution Reactions: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Serving as a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating various diseases.
Industry: Utilizing its chemical properties in the development of new materials and processes.
Mechanism of Action
The mechanism by which N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: Other triazole compounds with similar ring structures and functional groups.
Pyrazole Derivatives: Compounds containing the pyrazole ring with various substituents.
Uniqueness: N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide stands out due to its specific combination of cyclopropyl, methyl, and sulfonamide groups, which contribute to its unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
